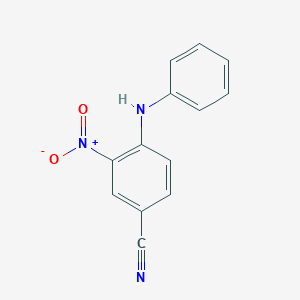

3-Nitro-4-(phenylamino)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-anilino-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c14-9-10-6-7-12(13(8-10)16(17)18)15-11-4-2-1-3-5-11/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBPFGUGQALQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389457 | |

| Record name | 3-Nitro-4-(phenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-23-1 | |

| Record name | 3-Nitro-4-(phenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Context in Substituted Benzonitrile Chemistry

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano group (-CN), with additional functional groups modifying the ring. atamankimya.comwikipedia.org These compounds are versatile precursors and intermediates in organic synthesis, finding applications in the production of pharmaceuticals, dyes, and resins. atamankimya.com The nature and position of the substituents on the benzene ring profoundly influence the chemical and physical properties of the molecule.

The benzonitrile (B105546) unit itself is a useful solvent and can react with amines to form N-substituted benzamides after hydrolysis. atamankimya.comwikipedia.org It can also form coordination complexes with transition metals, which are valuable as synthetic intermediates due to the labile nature of the benzonitrile ligands. atamankimya.comwikipedia.org

The presence of specific substituents, such as the nitro (NO2) and phenylamino (B1219803) (C6H5NH) groups in 3-Nitro-4-(phenylamino)benzonitrile, introduces distinct electronic effects. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. mdpi.com Conversely, the amino group is an electron-donating group. This combination of electron-withdrawing and electron-donating groups on the same aromatic ring creates a "push-pull" system, which can lead to interesting photophysical and electronic properties.

The synthesis of substituted benzonitriles can be achieved through various methods, including the ammoxidation of toluene, the dehydration of benzamides, or the Rosenmund–von Braun reaction. wikipedia.org For instance, the synthesis of a related compound, 3-nitro-4-(propylamino)benzonitrile, was achieved by refluxing 4-chloro-3-nitrobenzonitrile (B1361363) with n-propylamine in tetrahydrofuran. nih.gov

Academic Research Perspectives on Nitro Phenylaminobenzonitrile Derivatives

Direct Synthetic Routes

Direct synthetic routes aim to construct the 3-Nitro-4-(phenylamino)benzonitrile core in a single or a few convergent steps from readily available starting materials. These methods are often favored for their efficiency and step economy.

Reductive Amination and Nitro Group Transformations

Reductive amination provides a powerful tool for C-N bond formation. In principle, the synthesis of the target molecule could be envisioned through the reductive coupling of a nitroarene with an amine. guidechem.com This strategy involves the reaction of an appropriately substituted nitroarene, which undergoes in-situ reduction and subsequent condensation with an amine. While direct application to 3-Nitro-4-(phenylamino)benzonitrile is not extensively documented, the methodology is well-established for constructing secondary amines from nitroarenes. guidechem.com The process can be catalyzed by various metals, such as nickel or iron, under reductive conditions. guidechem.com

Another approach involves the transformation of an existing nitro group. For instance, a tandem reaction could be designed where a dinitro precursor undergoes selective reduction and subsequent arylation, although controlling the regioselectivity of such a process would be a significant synthetic challenge.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is the most common and direct method for synthesizing 3-Nitro-4-(phenylamino)benzonitrile. This strategy relies on the reaction of an electron-deficient aromatic ring bearing a suitable leaving group with a nucleophile. In this case, aniline (B41778) acts as the nucleophile, displacing a leaving group, typically a halogen, from a substituted benzonitrile.

The synthesis starts with a precursor such as 4-chloro-3-nitrobenzonitrile or 4-fluoro-3-nitrobenzonitrile. publish.csiro.auinnospk.com The presence of the strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups ortho and para to the halogen, respectively, significantly activates the aromatic ring towards nucleophilic attack. The reaction proceeds by the addition of aniline to the carbon atom bearing the halogen, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the halide ion to yield the final product. researchgate.net The fluoro-substituted precursor, 4-fluoro-3-nitrobenzonitrile, is often more reactive than its chloro counterpart due to the superior ability of fluorine to stabilize the intermediate complex through its inductive effect. publish.csiro.au

The necessary precursors are typically synthesized by the regioselective nitration of p-chlorobenzonitrile or p-fluorobenzonitrile using a mixture of nitric acid and sulfuric acid. guidechem.compublish.csiro.auchemicalbook.com

Table 1: Synthesis of Halogenated Precursors for SNAr Reactions

| Precursor | Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-3-nitrobenzonitrile | p-Chlorobenzonitrile | Fuming HNO₃, Conc. H₂SO₄ | 0°C, 3.5 hours | Not specified | guidechem.com |

| 4-Chloro-3-nitrobenzonitrile | p-Chlorobenzonitrile | Nitrating Mixture | Not specified | 47% | publish.csiro.au |

| 4-Fluoro-3-nitrobenzonitrile | 4-Fluorobenzonitrile | KNO₃, Conc. H₂SO₄, Silica gel | 0°C, 20 minutes | 58% (approx.) | chemicalbook.com |

| 4-Fluoro-3-nitrobenzonitrile | 4-Chloro-3-nitrobenzonitrile | Anhydrous KF, Dimethyl sulfoxide | Steam-bath, 36 hours | 57% | publish.csiro.auresearchgate.net |

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-N bond formation through transition metal catalysis, with the Buchwald-Hartwig amination being a prominent example. researchgate.netnih.gov This palladium-catalyzed cross-coupling reaction can be employed to form the aryl-amine bond in 3-Nitro-4-(phenylamino)benzonitrile.

The reaction would involve coupling aniline with a suitable halo-nitrobenzonitrile precursor, such as 4-bromo- or 4-chloro-3-nitrobenzonitrile. The catalytic cycle typically involves a palladium(0) species, a suitable phosphine (B1218219) ligand, and a base. This method is known for its broad substrate scope and functional group tolerance. organic-chemistry.org While traditional SNAr reactions are often effective for this specific substrate due to the high degree of activation, the Buchwald-Hartwig reaction provides a viable alternative, especially if milder conditions are required or if other functionalities sensitive to strong bases or high temperatures are present in more complex analogues.

Multi-Component and Domino Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient approach to complex molecules. While a specific MCR for the direct synthesis of 3-Nitro-4-(phenylamino)benzonitrile is not established, one could hypothetically devise such a pathway. For example, a reaction involving a dinitro-substituted aromatic, aniline, and a cyanide source under specific catalytic conditions could potentially lead to the target scaffold in a domino sequence involving substitution and cyanation steps. Such pathways represent an advanced area of synthetic design, aiming for maximal complexity generation in a single pot.

Precursor-Driven Synthetic Approaches

These approaches involve synthesizing a core scaffold first and then introducing the required functional groups in subsequent steps.

Regioselective Nitration of Phenylaminobenzonitriles

An alternative strategy involves the electrophilic nitration of a precursor that already contains the diphenylamine (B1679370) core, namely 4-(phenylamino)benzonitrile. The success of this method hinges on the ability to control the regioselectivity of the nitration. nih.govfrontiersin.org

The aromatic rings in 4-(phenylamino)benzonitrile have competing directing effects. The phenylamino group is a powerful activating ortho-, para-director, while the cyano group is a deactivating meta-director. libretexts.org Nitration is therefore expected to occur primarily on the aniline ring, which is highly activated by the secondary amine. However, to achieve the desired 3-nitro isomer, nitration must occur on the benzonitrile ring at the position ortho to the activating amino group and meta to the deactivating cyano group. This is the sterically most hindered position, and achieving high regioselectivity for the 3-nitro isomer over other potential isomers (like nitration on the unsubstituted phenyl ring) would be challenging and likely require carefully optimized nitrating agents and conditions. researchgate.netfrontiersin.org

Transformations of Other Substituted Benzonitrile Precursors

A primary and well-established route to synthesizing analogs of 3-nitro-4-(phenylamino)benzonitrile involves the nucleophilic aromatic substitution of a leaving group on a substituted benzonitrile precursor. A common precursor for this transformation is 4-chloro-3-nitrobenzonitrile.

A documented synthesis illustrates this principle for a related compound, 3-nitro-4-(propylamino)benzonitrile. nih.gov In this procedure, 4-chloro-3-nitrobenzonitrile is reacted with n-propylamine. The reaction is typically conducted by refluxing the reactants in a suitable solvent, such as tetrahydrofuran, for several hours. The amine acts as a nucleophile, displacing the chlorine atom at the C-4 position of the benzonitrile ring, which is activated by the electron-withdrawing nitro group at the C-3 position. Following the reaction, the solvents are evaporated, and the addition of water precipitates the crude product. The solid product is then collected by filtration and purified, often by recrystallization from a solvent like ethanol, to yield the final compound. nih.gov This method achieved a high yield of 89% for 3-nitro-4-(propylamino)benzonitrile. nih.gov

Table 1: Synthesis of 3-Nitro-4-(propylamino)benzonitrile nih.gov

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |

|---|

Modern and Sustainable Synthetic Techniques

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly processes. Continuous flow chemistry and metal-free methodologies represent significant progress in this area.

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and potential for automation and scalability. researchgate.net While a specific continuous flow synthesis for 3-nitro-4-(phenylamino)benzonitrile is not detailed in the provided literature, the principles have been successfully applied to related transformations, suggesting a viable pathway.

For instance, the metal-free reduction of aromatic nitro compounds to primary amines has been effectively performed under continuous-flow conditions. beilstein-journals.org In a typical setup, a solution of the nitro compound and a base (like Hünig's base) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) is fed into one channel of a microreactor. beilstein-journals.org Simultaneously, a reducing agent, for example trichlorosilane (B8805176) (HSiCl₃) in the same solvent, is introduced through a second channel. beilstein-journals.orgbeilstein-journals.org The reagents mix and react within the coiled reactor, with residence times often being very short (minutes). beilstein-journals.org This methodology has been used to reduce various aromatic nitro derivatives to their corresponding anilines in high yields (over 90%) and with minimal need for purification. beilstein-journals.org This approach could theoretically be adapted for the synthesis of an amino precursor to 3-nitro-4-(phenylamino)benzonitrile.

The use of metal-free synthetic methods aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metal catalysts. A notable example is the reduction of nitro groups using trichlorosilane, which can be performed without any metal catalyst. beilstein-journals.org This method has been successfully applied to a range of both aliphatic and aromatic nitro compounds. beilstein-journals.org The reaction proceeds efficiently at room temperature, converting the nitro group to a primary amine in high yields. beilstein-journals.org This metal-free reduction is particularly attractive as it provides a clean conversion with simple workup procedures, often involving quenching with a basic solution and extraction. beilstein-journals.orgbeilstein-journals.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

The conventional batch synthesis of 3-nitro-4-(alkylamino)benzonitrile via nucleophilic aromatic substitution provides a high yield (89%), but it requires several hours of reflux, a significant energy input. nih.gov In contrast, continuous-flow processes, such as the metal-free reduction of nitro compounds, demonstrate the potential for quantitative conversion in significantly shorter reaction times, often in the range of 5 to 50 minutes. beilstein-journals.org This rapid conversion is a hallmark of the efficiency of flow systems.

Table 2: Comparative Analysis of Synthetic Methodologies

| Feature | Conventional Batch Synthesis nih.gov | Continuous Flow, Metal-Free Reduction beilstein-journals.org |

|---|---|---|

| Methodology | Nucleophilic Aromatic Substitution | Reduction of Nitro Group |

| Typical Yield | ~89% | >90% (often quantitative) |

| Reaction Time | Several hours | 5-50 minutes |

| Conditions | Reflux temperature | Room temperature |

| Process Type | Batch | Continuous |

| Purification | Recrystallization required | Often minimal purification needed |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Nitro-4-(phenylamino)benzonitrile |

| 3-Nitro-4-(propylamino)benzonitrile |

| 4-Chloro-3-nitrobenzonitrile |

| n-Propylamine |

| Tetrahydrofuran |

| Ethanol |

| Trichlorosilane |

| Hünig's base (N,N-Diisopropylethylamine) |

Chemical Reactivity and Reaction Mechanisms of 3 Nitro 4 Phenylamino Benzonitrile

Electron Transfer and Polar Mechanisms in Aromatic Reactions

Aromatic nitration reactions can proceed through a mechanistic spectrum that includes both polar (Ingold-Hughes) and single-electron transfer (SET) pathways. researchgate.net The preferred mechanism is largely determined by the electronic properties of the aromatic substrate. researchgate.net For aromatic compounds with deactivating groups, the classical polar mechanism is generally favored. researchgate.net Conversely, substrates with ortho/para-directing groups are more inclined to react via the SET mechanism. researchgate.net

Recent studies on gas-phase nitration have provided further insights. The reaction of a naked nitronium ion (NO₂⁺) with benzene (B151609) results exclusively in the benzene cation, indicating an electron transfer process. researchgate.net However, when a solvated nitronium ion (CH₃NO₂·NO₂⁺) reacts with aromatics less reactive than benzene, such as nitrobenzene, only the adduct is formed, with no evidence of electron transfer. researchgate.net This suggests that the reaction conditions and the nature of the electrophile play a crucial role in determining the operative mechanism.

Functional Group Transformations and Derivatizations

The three distinct functional moieties of 3-Nitro-4-(phenylamino)benzonitrile—nitrile, phenylamino (B1219803), and nitro groups—each exhibit characteristic reactivities, allowing for a range of selective transformations and the synthesis of diverse derivatives.

The carbon atom of the nitrile group is electrophilic, a property enhanced by resonance that places a positive charge on it. libretexts.org This electrophilicity makes the nitrile group susceptible to nucleophilic attack, similar to a carbonyl group. libretexts.org

Common transformations of the nitrile group include:

Reduction to Primary Amines: Lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. The reaction proceeds through the nucleophilic attack of a hydride ion on the electrophilic carbon, forming an imine anion which, after stabilization, accepts a second hydride to yield a dianion that is subsequently protonated to the amine. libretexts.org

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under acidic conditions with heating, often using sulfuric acid. This reaction proceeds through an amide intermediate. libretexts.org

Conversion to Ketones: Grignard reagents can add to the nitrile group to form an imine salt, which can then be hydrolyzed to produce a ketone. libretexts.org

The reactivity of the nitrile group can be influenced by the other substituents on the aromatic ring. For instance, the reduction of some nitrobenzonitriles can be sluggish, potentially due to resonance stabilization of intermediates. msu.edu

The amino group is generally an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, its reactivity can be modulated by the presence of other functional groups. The nitrogen atom of the phenylamino group is nucleophilic and can participate in various reactions.

N-Alkylation: The phenylamino group can undergo N-alkylation reactions. For example, unprotected arylamines can be selectively N-alkylated using ortho-quinone methides under acidic conditions. acs.org

Oxidation: The amine functionality can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (B83412) or chromium trioxide in acidic conditions.

C-N Cross-Coupling: The phenylamino group can participate in cross-coupling reactions to form new carbon-nitrogen bonds.

The nitro group is a strong electron-withdrawing group and significantly influences the reactivity of the aromatic ring. It is a key functional group in a variety of chemical transformations. mit.edu

Reduction to Amines: The nitro group can be readily reduced to an amino group. mit.edu This transformation is fundamental in organic synthesis, often employing reagents like tin or iron in the presence of acid, or catalytic hydrogenation. More modern methods utilize organophosphorus catalysts with hydrosilanes as the terminal reductant. mit.edu Palladium-catalyzed reductions using silanes or siloxanes are also effective. msu.edu The chemoselectivity of these reductions is a key consideration, as other functional groups in the molecule might also be susceptible to reduction. mit.edu

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. msu.edu This allows for the displacement of a suitable leaving group by a nucleophile.

Role in Heterocycle Synthesis: The nitro group can be a crucial participant in cyclization reactions leading to the formation of various N-heterocycles. mit.edu

Mechanistic Insights into Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. organicchemistrytutor.com The general mechanism involves a two-step process: the initial attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (often called a sigma complex or benzenonium ion), followed by the deprotonation of this intermediate to restore aromaticity. msu.eduorganicchemistrytutor.com

The substituents already present on the aromatic ring profoundly influence both the rate and the regioselectivity of the reaction. science.gov In 3-Nitro-4-(phenylamino)benzonitrile, the activating phenylamino group directs incoming electrophiles to the ortho and para positions relative to it, while the deactivating nitro and nitrile groups direct to the meta positions relative to themselves. The interplay of these directing effects determines the final substitution pattern.

The phenylamino group is an ortho, para-director, while the nitro group is a meta-director. youtube.com The nitrile group is also a meta-director. The position of electrophilic attack will be determined by the combined electronic effects of these three groups. The strong activating effect of the amino group will likely dominate, directing substitution to the positions ortho and para to it. However, the positions ortho to the amino group are also meta to the nitro group and ortho to the nitrile group, making them electronically complex. The position para to the amino group is meta to the nitrile group.

Table 1: Influence of Functional Groups on Electrophilic Aromatic Substitution

| Functional Group | Electronic Effect | Directing Influence |

|---|---|---|

| Phenylamino (-NHPh) | Activating | Ortho, Para |

| Nitro (-NO₂) | Deactivating | Meta |

| Nitrile (-CN) | Deactivating | Meta |

Role in Heterocycle Formation and Annulation Reactions

3-Nitro-4-(phenylamino)benzonitrile is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The functional groups present in the molecule provide reactive sites for cyclization and annulation reactions.

The reduction of the nitro group to an amine is often a key step in these synthetic sequences. The resulting diamine can then undergo intramolecular cyclization or react with other reagents to form heterocyclic rings. For example, compounds containing both amino and nitrile functionalities on an aromatic ring are precursors for the synthesis of quinazolinone derivatives. acs.org

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a significant application. [3+2] Annulation reactions using nitroalkenes are a powerful tool for constructing five-membered aromatic nitrogen heterocycles. chim.it The nitro group in these reactions can act as both an activating and a leaving group, leading to a variety of substituted heterocyclic products. chim.it For instance, the reaction of nitroalkenes with isonitriles, known as the Barton-Zard reaction, can yield pyrroles. chim.it

Furthermore, derivatives of 3-Nitro-4-(phenylamino)benzonitrile can be utilized in the synthesis of more complex heterocyclic systems. For example, the synthesis of 3-amino-2-aroyl benzofurans can be achieved from precursors containing a nitrile group, which can then be further functionalized. nih.gov The resulting aminobenzofurans can undergo N-arylation reactions to produce more complex structures. nih.gov

Advanced Spectroscopic Characterization of 3 Nitro 4 Phenylamino Benzonitrile

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the structural framework of 3-Nitro-4-(phenylamino)benzonitrile. Experimental and theoretical studies on related benzonitrile (B105546) and nitro-containing aromatic compounds provide a basis for assigning the observed vibrational frequencies. worldscientific.comdntb.gov.uamedscape.com

The FT-IR and Raman spectra of compounds with similar structural motifs, such as benzonitrile, reveal characteristic vibrational modes. nist.gov For instance, the C≡N stretching vibration in benzonitrile is a strong and sharp band, typically observed in the region of 2220-2240 cm⁻¹. The presence of the nitro group (NO₂) introduces strong symmetric and asymmetric stretching vibrations, usually found around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) rings are observed in the 1400-1600 cm⁻¹ range. The N-H stretching vibration of the secondary amine group is expected in the 3300-3500 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational spectra, which aids in the precise assignment of the experimental bands. worldscientific.comscience.gov These calculations can also provide insights into the molecule's equilibrium geometry and the potential energy distribution of its vibrational modes.

Nuclear Magnetic Resonance Spectroscopy for Atom Connectivity and Dynamics (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of 3-Nitro-4-(phenylamino)benzonitrile would exhibit distinct signals for the aromatic protons and the N-H proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating phenylamino (B1219803) group. Protons on the nitro-substituted ring are expected to be deshielded and appear at higher chemical shifts (downfield) compared to those on the unsubstituted phenyl ring. The N-H proton typically appears as a broad singlet, and its chemical shift can be solvent-dependent. For a related compound, 4-(Phenylamino)benzonitrile, the aromatic protons appear in the range of δ 6.97-7.46 ppm, with the N-H proton showing as a broad singlet at δ 6.18 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) is characteristically found in the range of δ 115-125 ppm. The carbon atoms attached to the nitro group and the amino group will show significant shifts due to the strong electronic effects of these substituents. In 4-(Phenylamino)benzonitrile, the carbon signals range from δ 101.3 to 147.9 ppm. rsc.org The introduction of a nitro group at the 3-position would further influence these chemical shifts. For instance, in 4-(Neopentylamino)-3-nitrobenzonitrile, the carbon signals are observed between δ 26.5 and 147.1 ppm. nih.gov

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 4-(Phenylamino)benzonitrile | 7.46 (d, J = 8.4 Hz, 2H), 7.36 (t, J = 8.0 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), 6.18 (bs, 1H) | 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3 | rsc.org |

| 4-Nitro-N-phenylaniline | 8.12 (d, J = 9.2 Hz, 2H), 7.40 (t, J = 7.6 Hz, 2H), 7.24 – 7.14 (m, 3H), 6.95 (d, J = 9.2 Hz, 2H), 6.27 (brs, 1H) | 150.4, 139.8, 139.7, 129.9, 126.4, 124.8, 122.1, 113.8 | rsc.org |

| 4-(Neopentylamino)-3-nitrobenzonitrile | 8.52 (m, 2 H), 7.81 (dd, J = 1.2, 9 Hz, 1 H), 7.93 (d, J = 9 Hz, 1 H), 3.27 (d, J = 6 Hz, 2 H), 0.98 (s, 9H) | 147.1, 137.1, 131.3, 130.2, 117.5, 115.4, 96.1, 53, 31.4, 26.5 | nih.gov |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to study the electronic transitions within the molecule. The UV-Vis spectrum of 3-Nitro-4-(phenylamino)benzonitrile is expected to show absorption bands corresponding to π-π* and n-π* transitions of the aromatic rings and the nitro and cyano groups. The presence of the extended conjugation and the donor-acceptor system (phenylamino and nitro groups) is likely to result in absorption maxima at longer wavelengths (bathochromic shift). For instance, the UV-Vis spectrum of benzonitrile shows absorption maxima at shorter wavelengths, which are significantly shifted in derivatives with strong electronic groups. nist.gov

Fluorescence spectroscopy can provide information about the excited state properties of the molecule. The fluorescence of related compounds like 4-(dimethylamino)benzonitrile (B74231) has been studied, revealing insights into intramolecular charge transfer (ICT) processes. researchgate.net The fluorescence properties of 3-Nitro-4-(phenylamino)benzonitrile would be influenced by the nature of the solvent and the interplay between the electron-donating and electron-withdrawing groups. For a similar chromophore, Dad, a broad absorption is centered at 430 nm with an emission maximum of 572 nm in a 50:50 mixture of acetonitrile (B52724) and phosphate-buffered saline. nih.govarkat-usa.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (HRMS, GC/MS, ESI-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of 3-Nitro-4-(phenylamino)benzonitrile. This is essential for confirming the identity of the synthesized compound. For example, ESI-HRMS has been used to determine the exact mass of related nitro-containing benzonitrile derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS): These techniques are used to analyze the fragmentation pattern of the molecule. The fragmentation pattern provides valuable clues about the compound's structure. For 3-Nitro-4-(phenylamino)benzonitrile, fragmentation could involve the loss of the nitro group (NO₂), the cyano group (CN), or cleavage of the phenylamino bond. The mass spectrum of the parent compound, benzonitrile, shows a prominent molecular ion peak. nist.gov The fragmentation of more complex derivatives provides a "fingerprint" that aids in their identification.

| Compound | Technique | m/z (Calculated) | m/z (Found) | Reference |

|---|---|---|---|---|

| 4-(Neopentylamino)-3-nitrobenzonitrile | ESI-HRMS | 234.1237 [M+H]⁺ | 234.1226 [M+H]⁺ | nih.gov |

| 4-(Isobutylamino)-3-nitrobenzonitrile | ESI-HRMS | 220.1081 [M+H]⁺ | 220.1070 [M+H]⁺ | nih.gov |

| 3-nitro-4-((2,2,2-trifluoroethyl)amino)benzonitrile | ESI-HRMS | 246.0458 [M+H]⁺ | 246.0476 [M+H]⁺ | nih.gov |

Advanced Characterization Techniques and Data Correlation

A comprehensive understanding of 3-Nitro-4-(phenylamino)benzonitrile is achieved by correlating data from various spectroscopic techniques. For instance, the functional groups identified by FT-IR and Raman spectroscopy can be correlated with the chemical shifts observed in ¹H and ¹³C NMR spectra. The electronic transitions observed in UV-Vis spectroscopy can be related to the molecular orbitals calculated using theoretical methods.

Furthermore, advanced techniques such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) can be employed to unambiguously assign all proton and carbon signals and to establish long-range correlations between atoms, providing a definitive structural elucidation. X-ray crystallography, if a suitable crystal can be obtained, offers the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. For a related compound, 3-Nitro-4-(propylamino)benzonitrile, X-ray diffraction revealed that the nitro group is essentially coplanar with the aromatic ring. nih.gov The integration of these diverse analytical data provides a complete and robust characterization of the chemical compound.

Computational Chemistry and Theoretical Modeling of 3 Nitro 4 Phenylamino Benzonitrile

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Nitro-4-(phenylamino)benzonitrile. DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost in predicting the ground-state properties of organic molecules. worldscientific.comscispace.com For excited-state properties, such as electronic absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice. acs.orgnih.gov

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For 3-Nitro-4-(phenylamino)benzonitrile, a key structural feature is the likely formation of an intramolecular hydrogen bond between the amine proton (N-H) and an oxygen atom of the adjacent nitro group. This interaction significantly influences the molecule's conformation.

Studies on analogous compounds, such as 3-Nitro-4-(propylamino)benzonitrile, have shown that the nitro group is nearly coplanar with the aromatic ring, with a very small dihedral angle. nih.govnih.gov This planarity is stabilized by the intramolecular N-H···O hydrogen bond. nih.govnih.gov A similar planar arrangement is expected for 3-Nitro-4-(phenylamino)benzonitrile. The optimization process also considers the rotational freedom around the C-N bond connecting the phenylamino (B1219803) group to the benzonitrile (B105546) ring. To account for solvent effects, which can influence conformational stability, implicit solvation models like the Polarizable Continuum Model (PCM) are often employed during geometry optimization. irb.hrgithub.io

Table 1: Predicted Optimized Geometrical Parameters for 3-Nitro-4-(phenylamino)benzonitrile

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (amino) | ~1.38 Å | |

| N-O (nitro) | ~1.23 Å | |

| C≡N (nitrile) | ~1.15 Å | |

| N-H···O (H-bond) | ~1.85 Å | |

| Bond Angle | C-N-O (nitro) | ~118° |

| C-C-N (nitrile) | ~178° | |

| Dihedral Angle | C-C-N-O (nitro) | ~0-5° |

Note: The values in this table are representative and based on DFT calculations for structurally similar molecules.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. scispace.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. scispace.com

In 3-Nitro-4-(phenylamino)benzonitrile, the phenylamino group acts as an electron donor, while the nitro and cyano groups are strong electron acceptors. Consequently, the HOMO is expected to be localized primarily on the electron-rich phenylamino moiety. scispace.comacs.org Conversely, the LUMO is anticipated to be distributed over the electron-deficient nitrobenzonitrile portion of the molecule. scispace.comacs.org This spatial separation of the HOMO and LUMO indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation. researchgate.netacs.org

Table 2: Typical FMO Energies for Donor-Acceptor Molecules like 3-Nitro-4-(phenylamino)benzonitrile

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap (Egap) | 3.7 eV |

Note: These values are illustrative, calculated using DFT at the B3LYP level of theory, and can vary with the specific functional and basis set used.

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable approach for calculating NMR chemical shifts (δ). scispace.comgithub.iorsc.org To achieve high accuracy, especially for ¹H NMR, the calculated shifts for various stable conformers are averaged based on their Boltzmann distribution. github.io The choice of functional is also critical; for instance, the WP04 functional has been specifically optimized for predicting ¹H shifts in chloroform. github.io The predicted spectra can then be compared with experimental data, such as the reported ¹H NMR spectrum for 3-Nitro-4-(phenylamino)benzonitrile, which shows a characteristic singlet for the NH proton at approximately 9.90 ppm in DMSO-d6. irb.hr

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. acs.orgnih.gov For 3-Nitro-4-(phenylamino)benzonitrile, the lowest energy absorption band, which is the most prominent feature in the visible region, would be assigned to the HOMO→LUMO transition, reflecting its intramolecular charge transfer (ICT) nature. acs.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. worldscientific.comnih.gov By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions. worldscientific.com For this molecule, key predicted peaks would include the N-H stretching vibration, the asymmetric and symmetric stretches of the NO₂ group, and the C≡N stretch of the nitrile group.

Table 3: Predicted and Experimental Spectroscopic Data for 3-Nitro-4-(phenylamino)benzonitrile

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

| ¹H NMR | δ (NH) | ~9.9 ppm (in DMSO) | 9.90 ppm (in DMSO-d6) irb.hr |

| UV-Vis | λmax (ICT band) | ~400-420 nm | Not Available |

| IR | ν (N-H stretch) | ~3350 cm⁻¹ | Not Available |

| ν (C≡N stretch) | ~2225 cm⁻¹ | Not Available | |

| ν (NO₂ asymm. stretch) | ~1520 cm⁻¹ | Not Available | |

| ν (NO₂ symm. stretch) | ~1340 cm⁻¹ | Not Available |

The electronic parameters derived from quantum chemical calculations provide significant insights into the molecule's reactivity and stability. The HOMO-LUMO energy gap is a primary indicator: a smaller gap generally suggests that the molecule is more polarizable and has higher chemical reactivity. scispace.com The presence of both strong electron-donating (phenylamino) and electron-withdrawing (nitro, cyano) groups creates a polarized molecule with distinct reactive sites. The specific energies of the HOMO and LUMO can predict its susceptibility to oxidation (related to HOMO) and reduction (related to LUMO).

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical bonding concepts (lone pairs, bonds). tandfonline.comresearchgate.net This method is particularly effective for quantifying intramolecular interactions, such as hydrogen bonding and charge delocalization. The stabilization energy (E(2)) calculated in NBO theory measures the strength of the delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For 3-Nitro-4-(phenylamino)benzonitrile, a significant E(2) value would be expected for the interaction between the lone pair of the amine nitrogen and the antibonding orbitals of the nitro-substituted ring, as well as for the n→σ* interaction corresponding to the intramolecular N-H···O hydrogen bond. tandfonline.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an excellent tool for identifying the regions that are rich or poor in electrons. For this molecule, the MEP surface would show negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the nitro group and the nitrogen of the nitrile group, indicating these are the most likely sites for electrophilic attack. researchgate.net Conversely, a region of positive potential (blue) would be found around the amine hydrogen, highlighting its acidic nature and susceptibility to nucleophilic attack. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms Through Computational Pathways

Computational chemistry is instrumental in mapping out the reaction pathways, transition states, and intermediates of chemical reactions. For a molecule like 3-Nitro-4-(phenylamino)benzonitrile, theoretical studies can elucidate the mechanisms of reactions involving its functional groups. For example, the reduction of the nitro group is a common transformation for nitroarenes.

Studies on organophosphorus-catalyzed reductive functionalization have shown that nitro compounds can react via O-atom transfer involving a P(III)/P(V)=O redox cycle. mit.edu Computational modeling of this process for 3-Nitro-4-(phenylamino)benzonitrile could involve:

Calculating the energy profile for the initial reaction between the nitro group and a P(III) catalyst.

Identifying the structure and stability of key intermediates, such as the derived oxazaphosphorane. mit.edu

Locating the transition state for the deoxygenation step to form a nitrene intermediate.

Modeling the subsequent coupling of the nitrene with other reagents. mit.edu

By computing the energies of all stationary points along the reaction coordinate (reactants, intermediates, transition states, and products), a detailed understanding of the reaction's feasibility and kinetics can be achieved, providing a powerful complement to experimental studies.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules, providing insights into their conformational flexibility, stability, and interactions with biological macromolecules over time. For 3-Nitro-4-(phenylamino)benzonitrile and related compounds, MD simulations have been particularly instrumental in understanding their binding modes and the stability of the resulting complexes, especially with DNA.

Research involving derivatives and precursors of 3-Nitro-4-(phenylamino)benzonitrile has utilized MD simulations to elucidate their interactions within the minor groove of DNA. For instance, studies on diamidine derivatives, which are synthesized from 3-amino-4-(phenyl-amino) benzonitriles (the reduced form of the title compound), show how these molecules bind to specific DNA sequences. researchgate.netnih.gov MD models of related compounds complexed with DNA sequences like AAAGTTT have been generated to visualize the binding. These simulations reveal that the compound settles into the minor groove, with specific atoms forming crucial contacts with the DNA bases. The dynamic view provided by these simulations confirms the stability of the ligand-DNA complex, which is essential for its function as a sequence-specific binding agent. researchgate.netnih.gov

In a broader context, MD simulations are frequently applied to study the dynamic stability of various ligand-receptor complexes. For example, simulations of anilino-1,4-naphthoquinone derivatives, which share the anilino functional group, in complex with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain have been used to assess the stability of the complex. acs.org Key metrics calculated from these simulations, such as the root-mean-square displacement (RMSD), radius of gyration (Rg), and the number of atomic contacts, provide a quantitative measure of the system's stability and dynamic behavior over the simulation period, typically nanoseconds. acs.org Fluctuations in RMSD values often indicate conformational adjustments as the ligand settles into the binding pocket, eventually reaching a stable equilibrium. acs.org This type of analysis is crucial for confirming that the interactions observed in static docking models persist in a more realistic, dynamic environment.

The table below summarizes typical parameters analyzed in MD simulations to understand the dynamic behavior of a ligand-receptor complex, which are applicable to the study of 3-Nitro-4-(phenylamino)benzonitrile.

| Parameter | Description | Insight Gained |

| Root-Mean-Square Displacement (RMSD) | Measures the average distance between the atoms of the superimposed ligand/protein and a reference structure over time. | Assesses the conformational stability of the ligand in the binding site and the protein's overall structural integrity. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the compactness and overall shape of the protein or complex during the simulation. |

| Number of Atomic Contacts / Hydrogen Bonds | Counts the specific interactions (e.g., within a 5 Å sphere) or hydrogen bonds between the ligand and the receptor over time. | Reveals the persistence and stability of key binding interactions. |

| Binding Free Energy (e.g., MM/GBSA) | An end-point calculation based on MD snapshots to estimate the free energy of binding. | Quantifies the affinity of the ligand for the receptor, identifying key energetic contributions to binding. |

These simulation techniques provide a detailed picture of the molecular-level dynamics that govern the biological activity of compounds like 3-Nitro-4-(phenylamino)benzonitrile, bridging the gap between static structure and dynamic function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com For nitroaromatic compounds, including derivatives of 3-Nitro-4-(phenylamino)benzonitrile, QSAR studies are vital for predicting activity, optimizing lead compounds, and understanding the structural features that govern their biological effects. mdpi.com

QSAR analyses have been performed on various sets of nitrobenzonitrile derivatives to understand their cytotoxic and antiviral activities. lookchem.com In these studies, different molecular descriptors are calculated to quantify various aspects of the compounds' physicochemical properties. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., spatial conformation descriptors). mdpi.com The goal is to develop a statistically robust model that can predict the activity of new, unsynthesized compounds. ucl.ac.uk

A study on novel N-substituted benzimidazole (B57391) derived carboxamides, which used 4-Nitro-3-N-(phenylamino)benzonitrile as an intermediate, generated 3D-QSAR models to explore the influence of molecular properties on antioxidative activity. nih.govirb.hrresearchgate.net Such models create contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA (Comparative Molecular Field Analysis) model might show that bulky substituents are favored in one region (indicated by green polyhedra) but disfavored in another (yellow polyhedra), guiding the rational design of more potent derivatives. mdpi.com

The statistical quality of a QSAR model is paramount and is assessed using several metrics. mdpi.com The coefficient of determination (R²) indicates how well the model fits the training data, while the leave-one-out cross-validated coefficient (Q² or r²(CV)) measures its internal predictive power. mdpi.commdpi.com A high Q² value (typically > 0.5) is essential for a reliable model. The model's external predictive ability is often tested on a separate set of compounds (the test set). mdpi.com

The table below presents typical statistical parameters used to validate QSAR models and the types of molecular descriptors often employed in the analysis of nitroaromatic compounds.

| Statistical Parameter | Typical Acceptable Value | Description |

| R² (Coefficient of Determination) | > 0.6 | Indicates the fraction of variance in the biological activity that is explained by the model for the training set. |

| Q² or r²(CV) (Cross-Validation Coefficient) | > 0.5 | Measures the internal predictive ability of the model through cross-validation. A high value suggests a robust model. |

| R²_pred (External Validation Coefficient) | > 0.5 | Measures the predictive power of the model on an external test set of compounds not used in model generation. |

| RMSE (Root Mean Square Error) | Low value | Represents the standard deviation of the residuals (prediction errors). |

| Descriptor Type | Example Descriptor | Physicochemical Property Represented |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability, related to nitroreduction potential. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, influencing membrane transport and bioavailability. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Topological | Kier & Hall Connectivity Indices | Molecular size, shape, and degree of branching. |

For nitroaromatic compounds, descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and hydrophobicity (LogP) are often critical, as they relate to the mechanisms of toxicity, which can involve nitroreduction and interactions with biomacromolecules. mdpi.com

Theoretical Studies of Nonlinear Optical Properties

Theoretical studies are crucial for predicting and understanding the nonlinear optical (NLO) properties of organic molecules. Compounds like 3-Nitro-4-(phenylamino)benzonitrile are of significant interest for NLO applications due to their inherent molecular structure, which features a π-conjugated system linking an electron-donating group (the phenylamino moiety) and electron-accepting groups (the nitro and cyano moieties). This "push-pull" architecture can lead to a large change in dipole moment upon excitation, a key requirement for a high second-order NLO response (β).

Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to compute the NLO properties of molecules. researchgate.net These calculations provide values for the linear polarizability (α), the first hyperpolarizability (β, also known as the second-order polarizability), and the second hyperpolarizability (γ, or third-order polarizability). researchgate.netnih.gov These parameters quantify the molecule's response to an applied external electric field, such as that from a high-intensity laser.

Studies on structurally related molecules provide insight into the expected NLO behavior of 3-Nitro-4-(phenylamino)benzonitrile. For instance, theoretical investigations of Schiff bases containing nitro-phenyl groups have shown that the presence of donor and acceptor groups significantly enhances the NLO response. researchgate.net The calculated first hyperpolarizability (β) values for such compounds are often compared to that of a standard NLO material like urea (B33335) to gauge their potential. researchgate.net Research on other push-pull systems confirms that intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is the fundamental origin of their NLO properties. nih.gov

The key computed parameters in theoretical NLO studies are summarized in the table below.

| NLO Property | Symbol | Description | Significance |

| Linear Polarizability | α | Describes the linear response of the electron cloud to an electric field, leading to an induced dipole moment. | Related to the refractive index of the material. |

| First Hyperpolarizability | β (or βtot) | Measures the second-order, nonlinear response to an electric field. Governs effects like Second Harmonic Generation (SHG). | Indicates potential for applications in frequency-doubling lasers and electro-optic modulation. Must be non-zero for SHG. |

| Second Hyperpolarizability | γ | Measures the third-order nonlinear response. Governs effects like third-harmonic generation and two-photon absorption. | Indicates potential for applications in optical switching, data storage, and photodynamic therapy. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller energy gap generally correlates with higher polarizabilities and a larger NLO response, as it facilitates electron excitation and charge transfer. |

Calculations on similar molecules have demonstrated that extending π-conjugation or strengthening the donor/acceptor capabilities can dramatically increase the hyperpolarizability values. nih.gov For 3-Nitro-4-(phenylamino)benzonitrile, the phenylamino group acts as a donor, while the nitro and cyano groups on the same benzene (B151609) ring act as strong acceptors. This configuration is expected to result in a significant NLO response, making it a promising candidate for NLO materials, a prediction that can be quantified and refined through detailed theoretical calculations. nih.gov

Crystal Structure Analysis and Supramolecular Chemistry of 3 Nitro 4 Phenylamino Benzonitrile

X-ray Diffraction Crystallography for Solid-State Architectures

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. For molecules like 3-nitro-4-(phenylamino)benzonitrile, this analysis would reveal crucial information, including the crystal system, space group, and unit cell dimensions, which collectively define the solid-state architecture.

Based on analyses of its alkylamino analogs, 3-nitro-4-(phenylamino)benzonitrile is expected to crystallize in a low-symmetry system, such as monoclinic or triclinic. researchgate.netnih.gov The presence of a bulky phenyl group in place of a smaller alkyl chain may influence the crystal packing and could favor a different space group to accommodate the steric demands and potential for additional aromatic interactions. The fundamental molecular conformation, however, is likely to be governed by strong intramolecular forces.

Interactive Table 1: Crystallographic Data for Analogs of 3-Nitro-4-(phenylamino)benzonitrile

Click on the headers to sort the data.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 3-Nitro-4-(propylamino)benzonitrile researchgate.net | C₁₀H₁₁N₃O₂ | Triclinic | P-1 | 7.6320 | 7.9200 | 9.2440 | 109.30 | 91.28 | 93.00 | 526.2 | 2 |

| 4-Isopropylamino-3-nitrobenzonitrile nih.gov | C₁₀H₁₁N₃O₂ | Monoclinic | P2₁/n | 7.6251 | 14.881 | 10.027 | 90 | 109.84 | 90 | 1046.5 | 4 |

This table presents published crystallographic data for close analogs, providing a predictive basis for the structural parameters of 3-nitro-4-(phenylamino)benzonitrile.

Intramolecular Hydrogen Bonding Patterns

Interactive Table 3: Intramolecular Hydrogen Bond Geometry in Analogs

Click on the headers to sort the data.

| Compound Name | Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| 3-Nitro-4-(propylamino)benzonitrile researchgate.net | N–H···O | 0.86 | 2.01 | 2.645 (3) | 130 |

| 4-Isopropylamino-3-nitrobenzonitrile nih.gov | N–H···O | 0.86 | 1.99 | 2.643 (2) | 132 |

Polymorphism and Crystallization Phenomena

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Rigid molecules with multiple hydrogen bond donors and acceptors, like 3-nitro-4-(phenylamino)benzonitrile, are often prone to polymorphism. Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can influence which non-covalent interactions dominate the crystal packing, leading to the formation of different polymorphs.

While no polymorphs of 3-nitro-4-(phenylamino)benzonitrile have been documented, it is plausible that different crystal forms could be isolated. For example, crystallization from a polar protic solvent might favor structures dominated by hydrogen bonding, whereas crystallization from a nonpolar aromatic solvent could promote structures stabilized primarily by π-π stacking interactions. The study of polymorphism is critical as different crystalline forms can have significant impacts on a material's solubility, stability, and other key characteristics.

Hirshfeld Surface Analysis for Intermolecular Contact Analysis

Hirshfeld surface analysis is a powerful computational tool used in crystallography to visualize and quantify the various intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of close contacts between neighboring molecules. The analysis generates a unique three-dimensional surface for a molecule, color-coded to highlight different types of interactions and their relative strengths.

Key to this analysis are two-dimensional "fingerprint plots," which summarize the intermolecular contacts by plotting the distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). The distribution and features of these plots provide a percentage contribution for each type of atomic contact, offering a clear quantitative picture of the forces holding the crystal together.

For a molecule like 3-Nitro-4-(phenylamino)benzonitrile, the key interactions expected to govern its crystal packing would include:

N-H···O Hydrogen Bonds: The amine (N-H) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (NO₂) group are strong hydrogen bond acceptors.

C-H···O and C-H···N Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors and the oxygen or nitrogen atoms are also anticipated.

π–π Stacking: Interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the crystal's stability.

In the crystal structure of the related compound, 3-Nitro-4-(propylamino)benzonitrile, an intramolecular N-H···O hydrogen bond is observed, and the crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and π–π interactions, with a minimum ring centroid separation of 3.7744 Å nih.gov.

A full Hirshfeld analysis for 3-Nitro-4-(phenylamino)benzonitrile would provide a quantitative breakdown of these interactions. While specific data is not available, a hypothetical table of contributions, based on analyses of similar nitroaniline structures, is presented below for illustrative purposes.

Hypothetical Intermolecular Contact Contributions for 3-Nitro-4-(phenylamino)benzonitrile

| Contact Type | Contribution (%) |

|---|---|

| H···H | 35 - 45% |

| O···H / H···O | 25 - 35% |

| C···H / H···C | 15 - 25% |

| C···C | 3 - 7% |

| N···H / H···N | 2 - 5% |

| Other | < 3% |

The red spots on a dnorm map, a common visualization in Hirshfeld analysis, would pinpoint the locations of the strongest hydrogen bonds, such as the N-H···O interactions. The two-dimensional fingerprint plots would show characteristic spikes and patterns corresponding to each specific type of contact, allowing for their precise quantification as shown in the hypothetical table. Without experimental crystallographic data for 3-Nitro-4-(phenylamino)benzonitrile, a definitive analysis remains speculative.

Applications in Specialized Chemical and Biological Research

Strategic Building Block in Organic Synthesis

As a multi-functionalized aromatic compound, 3-Nitro-4-(phenylamino)benzonitrile is recognized as a valuable organic building block. bldpharm.comsynblock.com Its structure, containing a nitrile, a secondary amine, and a nitro group, offers multiple reaction sites for synthetic transformations. The nitro group, in particular, is a versatile functional group that can be converted into a wide range of other moieties, such as amines, hydroxylamines, oximes, and carbonyl compounds. researchgate.net This chemical versatility allows for its use as a foundational scaffold in the construction of more elaborate molecules.

The general synthetic utility of nitroaromatic compounds is well-established, with their reduction to anilines being a cornerstone of organic synthesis. beilstein-journals.org This transformation highlights the potential of 3-Nitro-4-(phenylamino)benzonitrile as a precursor to complex substituted diamine structures.

Table 1: Key Properties of 3-Nitro-4-(phenylamino)benzonitrile

| Property | Value | Reference |

|---|---|---|

| CAS Number | 16588-23-1 | synblock.com |

| Molecular Formula | C₁₃H₉N₃O₂ | synblock.com |

| Molecular Weight | 239.23 g/mol | synblock.com |

| Chemical Class | Nitriles, Nitro Compounds | synblock.com |

The reactivity of 3-Nitro-4-(phenylamino)benzonitrile allows it to serve as a key intermediate in the synthesis of more complex molecular frameworks. Its synthesis is often achieved via a nucleophilic aromatic substitution reaction. For instance, a closely related compound, 3-nitro-4-(propylamino)benzonitrile, is synthesized by reacting 4-chloro-3-nitrobenzonitrile (B1361363) with n-propylamine. nih.gov A similar pathway using aniline (B41778) would yield the title compound, demonstrating how the core benzonitrile (B105546) structure can be readily elaborated.

Furthermore, the nitro group can be selectively reduced to an amine, which can then undergo a plethora of subsequent reactions, such as acylation, alkylation, or diazotization, to build molecular complexity. The reduction of nitroaromatics is a fundamental step in many synthetic sequences, providing access to primary amines that are themselves crucial synthetic intermediates. beilstein-journals.org Methodologies for the one-pot reductive coupling of nitroaromatics to form diarylamines further underscore the synthetic potential of this class of compounds. nih.gov

The structural motifs present in 3-Nitro-4-(phenylamino)benzonitrile are relevant to the fields of medicinal and agricultural chemistry. Chemical suppliers categorize the compound as a building block for pharmaceutical intermediates. synblock.com The broader class of phenylaminobenzonitriles is noted for diverse biological activities, making them attractive scaffolds for drug discovery. For example, a related, more complex derivative, 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile, has been investigated for its potential in pharmacology.

The utility of nitroaromatic compounds as intermediates is also evident in agrochemistry. The synthesis of the fungicide boscalid, for instance, involves the reduction of a nitro compound precursor to form 2-(4'-chlorophenyl)aniline, highlighting a key industrial application for this type of transformation. beilstein-journals.org The catalytic reduction of aromatic nitro compounds to produce phenylhydroxylamines and their derivatives yields important chemical intermediates for various industries. mdpi.comresearchgate.net

Coordination Chemistry and Ligand Development

The molecular structure of 3-Nitro-4-(phenylamino)benzonitrile contains multiple potential donor sites for coordination with metal ions, including the nitrogen atom of the nitrile group, the nitrogen of the secondary amine, and the oxygen atoms of the nitro group. This makes it a candidate for investigation as a ligand in coordination chemistry.

The compound possesses functional groups capable of acting as a chelating ligand. In the crystal structure of the similar molecule 3-nitro-4-(propylamino)benzonitrile, a notable intramolecular hydrogen bond exists between the amine hydrogen and an oxygen atom of the nitro group. nih.govnih.gov This pre-organization creates a pseudo-six-membered ring, which could facilitate the formation of stable chelate complexes with metal ions, using the amine nitrogen and a nitro-group oxygen as the two coordinating atoms.

The spatial arrangement of the secondary amine and the ortho-nitro group provides a classic bidentate ligand framework. The nitrile group, while a weaker coordinator, could also participate in complex formation, potentially leading to multidentate coordination behavior or the formation of polynuclear metal-organic structures.

While the catalytic activity of metal complexes derived directly from 3-Nitro-4-(phenylamino)benzonitrile is a prospective area of research, the broader context of related chemistry is well-developed. The reduction of the nitro group itself is often accomplished using metal catalysts, such as palladium, in various forms. nih.govnih.gov These processes involve the interaction of the nitro compound with a catalytically active metal surface or complex. nih.gov

The development of metal complexes incorporating ligands with amine and nitrile functionalities is an active field. Such complexes are explored for their catalytic activity in a range of organic transformations. Therefore, metal-complexed derivatives of 3-Nitro-4-(phenylamino)benzonitrile represent a potential, yet-to-be-explored, class of catalysts for various chemical reactions.

Advanced Materials Science Research

The electronic structure of 3-Nitro-4-(phenylamino)benzonitrile makes it a molecule of interest for materials science, particularly in the field of organic electronics. The molecule features a distinct donor-π-acceptor (D-π-A) architecture. The phenylamino (B1219803) group acts as an electron donor, the central benzene (B151609) ring serves as the π-conjugated bridge, and the nitro and cyano groups are strong electron acceptors.

This type of D-π-A structure is a foundational design principle for materials with nonlinear optical (NLO) properties, as the intramolecular charge transfer from the donor to the acceptor region upon excitation can lead to a large hyperpolarizability. Furthermore, such molecules are investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. bldpharm.com The crystal packing of related molecules can involve weak aromatic π–π interactions, which are crucial for charge transport in organic semiconductor applications. nih.gov The presence of this compound and its analogues in catalogues for material science research underscores its potential in developing novel electronic and optical materials. bldpharm.com

Applications in Organic Electronic Devices (e.g., OLEDs)

The 3-Nitro-4-(phenylamino)benzonitrile framework is integral to the design of molecules for organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The structure inherently forms a donor-acceptor (D-A) system, with the phenylamino group acting as the electron donor and the nitro- and cyano-substituted phenyl ring serving as the acceptor. This arrangement facilitates intramolecular charge transfer (ICT), a critical process for electroluminescent materials.

Derivatives built upon this core are investigated for their photophysical properties, such as Thermally Activated Delayed Fluorescence (TADF), which can significantly enhance the efficiency of OLEDs. rsc.orgresearchgate.net By enabling the harvesting of triplet excitons, which are typically non-emissive, TADF materials allow for theoretical internal quantum efficiencies of up to 100%. researchgate.net The electronic properties, and thus the emission color, can be fine-tuned by modifying the donor and acceptor units. Research has shown that fluorinated benzonitrile compounds featuring phenoxazine (B87303) and carbazole (B46965) donors exhibit dual charge transfer TADF emission. rsc.org The performance of OLEDs using such materials can be influenced by the preparation of the active layer, with techniques like dispersing the material in a host matrix or using neat films affecting the device's voltage, luminance, and efficiency characteristics. researchgate.net

Research Highlights: Benzonitrile Derivatives in OLEDs

| Derivative Type | Key Property Investigated | Application/Finding | Source |

|---|---|---|---|

| Donor-Acceptor-Donor' (D-A-D') Fluorinated Benzonitriles | Thermally Activated Delayed Fluorescence (TADF) | Exhibited dual charge transfer TADF emission in solution and solid-state, with potential for tuneable and stimuli-responsive emission. rsc.org | rsc.org |

| Benzophenone-based Derivatives | Host Materials for PhOLEDs and Emitters | Showed good thermal stability (TD up to 553 °C) and were used as hosts for green TADF emitters, achieving high efficiency. mdpi.com | mdpi.com |

| Arylamine 2,3-disubstituted Bithiophenes | Green Dopants for OLEDs | A derivative with a 9-phenylcarbazole (B72232) moiety was used to fabricate a device with yellowish-green emission and a maximum brightness of 5,100 cd/m2. mdpi.com | mdpi.com |

Research in Liquid Crystalline Systems

The rigid, aromatic structure of benzonitrile derivatives makes them excellent candidates for the synthesis of liquid crystalline materials. acs.orgnih.gov The presence of the highly polar cyano (-CN) group, often combined with other polarizable groups, can induce a significant molecular dipole moment. This polarity, along with the anisotropic molecular shape, governs the self-assembly of molecules into ordered liquid crystalline phases (mesophases).

Researchers synthesize new liquid crystal materials by incorporating the benzonitrile moiety into larger molecular structures, often with flexible alkyl or alkoxy chains. nih.govresearchgate.net For example, a series of 3-[4-(4′-alkoxybenzoyloxybenzylidene)amino]-1,2,4-triazines demonstrated that the length of the alkoxy chain directly influences the mesomorphic behavior. researchgate.net While shorter chain derivatives (hexyl, heptyl) were non-mesomorphic, longer chains induced monotropic or enantiotropic nematic and smectic A phases. researchgate.net This research highlights how systematic structural modification of benzonitrile-containing molecules allows for the precise tuning of liquid crystalline properties for potential applications in display technologies and optical sensors.

Biological Research Investigations (Mechanism-Oriented)

The 3-nitro-4-(phenylamino)benzonitrile scaffold is a prolific starting point in medicinal chemistry for the development of potent and selective inhibitors of various biological targets.

Molecular Target Interaction Studies (Enzymes, Receptors)

The phenylamino-benzonitrile core structure is a validated pharmacophore for targeting the ATP-binding site of protein kinases. nih.gov The aniline nitrogen and the nitrile group can form crucial hydrogen bond interactions with the kinase hinge region, a conserved motif in this enzyme family. This has been exploited to develop potent inhibitors for several kinases.

For instance, optimization of 4-phenylamino-3-quinolinecarbonitrile derivatives, which are structurally analogous to the title compound, led to potent inhibitors of Src kinase. nih.gov One such derivative, which replaced a methoxy (B1213986) group with a 3-(morpholin-4-yl)propoxy group, showed increased inhibition of both Src kinase activity and Src-mediated cell proliferation. nih.gov Further modification yielded a compound with an IC₅₀ of 1.2 nM in the Src enzymatic assay. nih.gov Similarly, quinazolinone-benzonitrile derivatives have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, with compounds showing IC₅₀ values in the low micromolar range. nih.gov

Inhibition of Kinase and Enzyme Targets by Benzonitrile Derivatives

| Target Enzyme | Derivative Class | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| Src Kinase | 4-phenylamino-3-quinolinecarbonitriles | 1.2 nM (most potent derivative) | nih.gov |

| EGFR Kinase | Anilino-1,4-naphthoquinones | 3.96 nM (most potent derivative) | nih.gov |

| Dipeptidyl Peptidase-4 (DPP-4) | Quinazolin-4-one-3-yl-methylbenzonitriles | 1.46 µM to 6.78 µM | nih.gov |

| Monoamine Oxidase B (MAO-B) | Pyridazinobenzylpiperidines | 0.203 µM (most potent derivative) | researchgate.net |

Pathway-Specific Inhibition Studies (e.g., EGFR Signaling)

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and is frequently dysregulated in cancer. The anilino-nitrophenyl motif, present in 3-nitro-4-(phenylamino)benzonitrile, is a key component of several EGFR tyrosine kinase inhibitors. Research into anilino-1,4-naphthoquinones, which feature a similar pharmacophore, has identified potent EGFR inhibitors. nih.gov A derivative with a 4-methyl substituent on the phenyl ring was found to be a potent EGFR inhibitor with an IC₅₀ value of 3.96 nM, which was four times more potent than the reference drug erlotinib. nih.gov Another derivative featuring a 3-nitro group had an IC₅₀ of 18.64 nM, comparable to erlotinib. nih.gov These studies validate the importance of the substituted anilino moiety in achieving high-affinity binding within the ATP pocket of EGFR, thereby blocking downstream signaling.

Development of Antimicrobial Agents (e.g., Antitubercular, Antifungal)

The 3-nitro-4-(phenylamino)benzonitrile scaffold and related nitroaromatic structures have been extensively investigated for their antimicrobial properties.

Antitubercular Activity: The nitro group is a key feature in several antitubercular drug candidates, as it can be reductively activated by mycobacterial enzymes. Derivatives of 3-cyano-5-nitrobenzylsulfanyls have shown activity against Mycobacterium tuberculosis (M. tb), with minimum inhibitory concentration (MIC) values as low as 2 µM. nih.gov Other studies on different heterocyclic derivatives have reported MIC values against the H37Rv strain of M. tb ranging from 1.6 µg/mL to 7.0 µg/mL. rsc.orgmdpi.com These findings underscore the potential of designing novel antitubercular agents based on this versatile chemical framework.

Antifungal Activity: Various nitroaniline and benzonitrile derivatives have been evaluated for their efficacy against pathogenic fungi. nih.govmdpi.com Substituted nitrobenzenes and halogenated anilines have demonstrated fungitoxicity against species like Aspergillus niger and Trichophyton mentagrophytes. nih.gov More complex streptochlorin (B611036) derivatives containing a nitrile group have been synthesized and tested against a panel of plant-pathogenic fungi, showing growth inhibition of over 85% against Botrytis cinerea and Gibberella zeae at a concentration of 50 µg/mL. mdpi.com

Antitubercular Activity of Related Nitroaromatic Derivatives

| Derivative Class | Target Organism | Reported Activity (MIC) | Source |

|---|---|---|---|

| 3-Cyano-5-nitrobenzylsulfanyl tetrazole | M. tuberculosis H37Rv | 2 µM | nih.gov |

| Benzodiazepine (B76468) containing a benzothiepino moiety | M. tuberculosis H37Rv | 6.5 µM | rsc.org |

| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione | M. tuberculosis H37Rv | 1.6 µg/mL | mdpi.com |

| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamide | M. tuberculosis | 7.8 µg/mL | researchgate.net |

Investigations into Anticancer Mechanisms

Beyond specific kinase inhibition, derivatives containing the phenylamino-benzonitrile motif have been studied for their broader anticancer effects. These compounds can induce cytotoxicity in cancer cells through multiple mechanisms. For example, benzodiazepine derivatives incorporating a benzonitrile-related moiety have been shown to be highly active against HeLa (cervical cancer) and HCT116 (colon cancer) cell lines, with IC₅₀ values of 15 µM and 12 µM, respectively. rsc.org The anticancer activity of such compounds is often linked to their ability to induce cell cycle arrest and apoptosis, preventing the uncontrolled proliferation of cancer cells. The structural versatility of the scaffold allows for the synthesis of large libraries of compounds that can be screened to identify agents with novel mechanisms of action or improved selectivity for cancer cells over normal cells.

Q & A

Q. How can 3-Nitro-4-(phenylamino)benzonitrile be synthesized, and what are the critical reaction parameters?

Methodological Answer: The compound can be synthesized via Buchwald-Hartwig amination , adapting protocols for similar nitrophenylamino derivatives. Critical parameters include:

- Substrates : 3-Nitro-4-bromobenzonitrile and aniline.

- Catalyst system : Pd(OAc)₂ with XPhos ligand (2.5–5 mol%) .

- Base : Cs₂CO₃ (2 equiv) in toluene or dioxane at 100–110°C under inert atmosphere .

- Reaction time : 12–24 hours, monitored by TLC.